molecular formula C16H18FNO3S2 B2465636 4-fluoro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide CAS No. 2034508-29-5

4-fluoro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Cat. No.: B2465636
CAS No.: 2034508-29-5
M. Wt: 355.44
InChI Key: BJQVPXMBFYSRSM-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18FNO3S2 and its molecular weight is 355.44. The purity is usually 95%.
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Biological Activity

The compound 4-fluoro-2-methyl-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzenesulfonamide (CAS Number: 2034508-29-5) has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H18FNO3S2C_{16}H_{18}FNO_3S_2, with a molecular weight of 355.5 g/mol. It features a sulfonamide group, which is often associated with antibacterial and anti-inflammatory properties.

PropertyValue
Molecular FormulaC16H18FNO3S2C_{16}H_{18}FNO_3S_2
Molecular Weight355.5 g/mol
CAS Number2034508-29-5

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. The presence of the thiophene ring and the tetrahydropyran moiety in this compound may enhance its interaction with bacterial targets. For instance, similar compounds have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study:
In a comparative study, derivatives similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus. Results indicated that compounds with similar structural motifs exhibited MIC values ranging from 0.008 to 0.06 μg/mL, demonstrating potent antibacterial activity .

Anti-inflammatory Activity

Sulfonamides are also known for their anti-inflammatory effects. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism through which these compounds exert their effects. In vitro studies have suggested that compounds with a similar structure can inhibit COX enzymes effectively, leading to reduced inflammation .

Research Findings:
A study focusing on the anti-inflammatory properties of sulfonamide derivatives reported that certain compounds showed IC50 values in the low micromolar range against COX enzymes, indicating promising therapeutic potential .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Antioxidant Activity: Some studies suggest that thiophene-containing compounds possess antioxidant properties, which can contribute to their overall biological activity.
  • Interaction with DNA: Similar compounds have been shown to interact with bacterial DNA gyrase, leading to inhibition of bacterial replication .

Properties

IUPAC Name

4-fluoro-2-methyl-N-(4-thiophen-2-yloxan-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S2/c1-12-11-13(17)4-5-14(12)23(19,20)18-16(6-8-21-9-7-16)15-3-2-10-22-15/h2-5,10-11,18H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQVPXMBFYSRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.